molecular formula C16H16ClNO4 B5661626 N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide

N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide

Cat. No. B5661626
M. Wt: 321.75 g/mol
InChI Key: QYABGSWUOIXLOQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential applications in various fields of chemistry and biology. It belongs to a class of organic compounds known as benzamides, which are characterized by a benzamide functional group attached to an aromatic ring. This compound, in particular, features chloro and methoxy substituents on its phenyl rings, which could affect its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, where an amine reacts with an acid chloride in the presence of a suitable solvent. For compounds similar to N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide, the synthesis may involve the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) as a solvent. This reaction is characterized by the formation of an amide bond, producing the desired benzamide derivative as a result (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined through single crystal X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the bond lengths, bond angles, and dihedral angles of the molecule. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, especially the rotational conformation of aromatic rings. However, these interactions typically have a minor effect on bond lengths and angles but are significant for dihedral angles (Karabulut et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-12-8-7-10(9-11(12)17)18-16(19)15-13(21-2)5-4-6-14(15)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYABGSWUOIXLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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